Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butoxy group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The bromine atom and the dihydropyridine ring play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, and its tert-butoxy group can influence the reactivity and stability of the molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
Uniqueness
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Biological Activity
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme modulation. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse literature sources.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₃H₁₆BrNO₅
- Molecular Weight : 346.17 g/mol
- Structural Features : The compound contains a bromine atom, a tert-butoxy group, and a dihydropyridine ring, which contribute to its reactivity and biological interactions.
Biological Activity
This compound exhibits significant biological activity through various mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its structural components allow it to act as an electrophile, which can interact with nucleophilic sites on enzymes. This interaction is crucial for its potential therapeutic applications in treating metabolic disorders.
2. Protein Interactions
Research indicates that this compound can modulate protein interactions, which may influence cellular signaling pathways. Studies are ongoing to elucidate the precise mechanisms by which it affects protein function and cellular processes.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | Benzofuran ring | Different reactivity due to ring structure |
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine | Methoxy and silyl groups | Distinct functional groups influence solubility |
Methyl 4-bromo-3-(tert-butoxycarbonyl)aminoacrylate | Acrylate moiety | Different reactivity due to acrylate presence |
This table illustrates how the unique combination of functional groups in methyl 5-bromo compound contributes to its biological properties, distinguishing it from other related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study on Enzyme Modulation
A study demonstrated that at concentrations around 50 μM, methyl 5-bromo compound exhibited approximately 50% inhibition of specific enzyme activities related to metabolic pathways. This inhibition was linked to the downregulation of key activators in these pathways, indicating its potential as a therapeutic agent .
Screening for Therapeutic Applications
In a screening assay designed to evaluate compounds for their ability to inhibit pathogenic bacterial secretion systems, methyl 5-bromo compound showed promising results. It effectively reduced the secretion of virulence factors in Gram-negative bacteria, suggesting potential applications in treating bacterial infections resistant to traditional antibiotics .
Properties
Molecular Formula |
C13H16BrNO5 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
methyl 5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-10(16)7-15-6-8(14)5-9(11(15)17)12(18)19-4/h5-6H,7H2,1-4H3 |
InChI Key |
MZMBXOFDQFUZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)OC)Br |
Origin of Product |
United States |
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